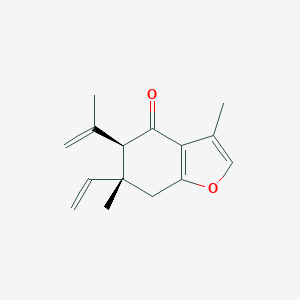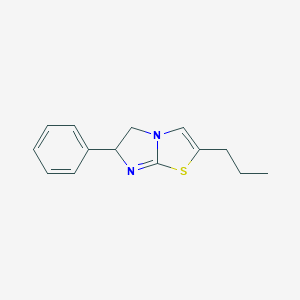
Curzerenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Curzerenone can be synthesized through a combination of γ-ketoester synthesis and 3-methylfuran annulation, both of which utilize nitroolefins as synthons . The starting material, methyl 2-methyl-4-oxo-2-vinylpentanoate, is prepared by the Lewis acid-promoted reaction of l-methoxy-2-methyl-l-[(trimethylsily)oxy]-1,3-butadiene and 2-nitropropene . The key intermediate, 3,6-dimethyl-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one, is assembled by the KF-catalyzed reaction of 5-methyl-5-vinylcyclohexane-1,3-dione and 1-nitro-1-phenylthiopropene .
Chemical Reactions Analysis
Curzerenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Scientific Research Applications
Mechanism of Action
Curzerenone exerts its effects through multiple mechanisms:
Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antioxidant Action: This compound scavenges free radicals and reduces oxidative stress in cells.
Anticancer Action: It induces apoptosis in cancer cells by altering the expression of apoptosis-related proteins (Bax, Bcl-2) and affecting mitochondrial membrane potential.
Comparison with Similar Compounds
Curzerenone is structurally similar to other sesquiterpenes like curzerene, epithis compound, and curcumol . it is unique due to its specific bioactive properties:
Curzerene: Similar in structure but differs in its bioactivity and pharmacological properties.
Epithis compound: An isomer of this compound with similar molecular formula but different spatial arrangement of atoms.
This compound’s unique combination of antimicrobial, antioxidant, and anticancer properties makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
20493-56-5 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m1/s1 |
InChI Key |
ZVMJXSJCBLRAPD-UKRRQHHQSA-N |
SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@H]([C@](C2)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |
Appearance |
Oil |
boiling_point |
320.00 to 321.00 °C. @ 760.00 mm Hg |
| 20493-56-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















